3-fluoro-4-(4-methylpiperidin-1-yl)aniline hydrochloride
Description
3-Fluoro-4-(4-methylpiperidin-1-yl)aniline hydrochloride (CAS 1431966-47-0) is a fluorinated aniline derivative with a 4-methylpiperidine substituent. This compound is structurally characterized by a primary aniline group at the para position relative to a fluorine atom and a 4-methylpiperidin-1-yl group. Its hydrochloride salt form enhances water solubility, making it suitable for pharmaceutical and chemical research applications. The compound is available commercially with ≥95% purity and is utilized as an intermediate in organic synthesis, particularly in the development of bioactive molecules targeting neurological and metabolic disorders .
Properties
IUPAC Name |
3-fluoro-4-(4-methylpiperidin-1-yl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2.ClH/c1-9-4-6-15(7-5-9)12-3-2-10(14)8-11(12)13;/h2-3,8-9H,4-7,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCIJUSCTFJYLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1431966-47-0 | |
| Record name | 3-fluoro-4-(4-methylpiperidin-1-yl)aniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Nucleophilic Substitution and Coupling Reactions
The 4-methylpiperidin-1-yl group is introduced by nucleophilic substitution on a suitably activated fluorinated aromatic precursor, often bearing a leaving group such as a halogen or nitro group. For example, a 3-fluoro-4-nitrobenzene derivative can be reacted with 4-methylpiperidine under controlled conditions to substitute the nitro or halogen group with the piperidinyl moiety.
- Typical Conditions: Use of polar aprotic solvents (e.g., DMF, acetonitrile), moderate heating (50–100°C), and bases such as potassium carbonate to facilitate substitution.
Reduction of Nitro to Aniline
If the precursor contains a nitro group, it is reduced to the corresponding aniline. Common reduction methods include:
- Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere.
- Chemical reduction using iron and ammonium chloride in aqueous methanol.
- Sodium borohydride in the presence of zinc chloride for selective reduction.
These methods offer mild conditions, high selectivity, and good yields. For example, zinc chloride with sodium borohydride reduces nitro and pyridine rings simultaneously under nitrogen atmosphere, avoiding precious metals and lowering cost.
Formation of Hydrochloride Salt
The free base 3-fluoro-4-(4-methylpiperidin-1-yl)aniline is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, such as ethyl acetate or ethanol. This step improves compound stability and handling.
- Typical Procedure: Dissolve the free base in an organic solvent, add anhydrous HCl or HCl in ether, stir at ambient temperature, and isolate the salt by filtration or crystallization.
Example Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Nucleophilic aromatic substitution | 3-fluoro-4-nitrobenzene + 4-methylpiperidine, K2CO3, DMF, 80°C | Introduction of 4-methylpiperidin-1-yl group |
| 2 | Reduction | Pd/C, H2 gas, methanol or ZnCl2 + NaBH4, N2 atmosphere | Nitro group reduced to aniline |
| 3 | Salt formation | HCl in ethyl acetate or ethanol | Formation of hydrochloride salt |
Research Findings and Process Improvements
- Cost-Effective Reduction: The use of zinc chloride and sodium borohydride avoids precious metal catalysts, reducing production costs and enabling scale-up for industrial synthesis.
- Mild Reaction Conditions: Reduction and substitution reactions are performed under mild temperatures (room temperature to 80°C) and atmospheric pressure, minimizing decomposition and side reactions.
- High Yields and Purity: Reported yields for intermediate and final products range from 80% to over 95%, with purity confirmed by chromatographic and spectroscopic methods.
- Scalability: The described methods are suitable for large-scale production due to the avoidance of expensive reagents and harsh conditions.
Comparative Notes on Related Compounds
While direct preparation methods for this compound are limited in literature, analogous compounds such as 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline have been prepared using similar nucleophilic substitution and reduction strategies, supporting the applicability of these methods.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | 3-fluoro-4-nitrobenzene or halogenated analogs |
| Piperidine Source | 4-methylpiperidine |
| Solvents | DMF, methanol, ethanol, ethyl acetate |
| Bases | Potassium carbonate, triethylamine |
| Reducing Agents | Pd/C with H2, ZnCl2 + NaBH4 |
| Temperature Range | 25–80°C |
| Atmosphere | Nitrogen or inert gas for reduction |
| Salt Formation | HCl in organic solvent |
| Yield Range | 80–95% |
Chemical Reactions Analysis
Acylation Reactions
The primary amine group in the aniline moiety undergoes acylation with acyl chlorides or anhydrides.
Example Reaction:
Reaction with propanoyl chloride in the presence of a base (e.g., triethylamine) yields N-propanoyl-3-fluoro-4-(4-methylpiperidin-1-yl)aniline .
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Propanoyl chloride | DCM, room temperature | N-propanoyl derivative | 68% | |
| Acetic anhydride | THF, reflux | N-acetylated product | ~70% |
Mechanistic Insight:
-
The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon.
-
Steric hindrance from the 4-methylpiperidine group may reduce reaction rates compared to unhindered anilines.
Nucleophilic Substitution
The fluorine atom at the 3-position can participate in aromatic nucleophilic substitution (SNAr) under specific conditions.
Example Reaction:
Displacement of fluorine with secondary amines (e.g., morpholine) via SNAr in the presence of a Lewis acid catalyst .
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Morpholine | KCO, DMF, 80°C | 3-morpholino-4-(4-methylpiperidin-1-yl)aniline | 45–60% |
Key Factors:
-
Electron-withdrawing groups (e.g., piperidine) activate the ring for SNAr.
-
Higher temperatures (80–100°C) are required due to the deactivating effect of the methylpiperidine group .
Reductive Alkylation
The aniline group can undergo reductive alkylation with aldehydes or ketones.
Example Reaction:
Reaction with formaldehyde under reductive conditions (e.g., NaBHCN) yields N-methyl-3-fluoro-4-(4-methylpiperidin-1-yl)aniline.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Formaldehyde | MeOH, NaBHCN, rt | N-methyl derivative | ~65% |
Limitations:
-
Over-alkylation is minimized by controlling stoichiometry and reaction time.
Coupling Reactions
The compound participates in cross-coupling reactions (e.g., Suzuki-Miyaura) when functionalized with a boronic ester group.
Example Pathway:
-
Borylation : Conversion to the boronic ester via directed ortho-metalation (DoM) .
-
Suzuki Coupling : Reaction with aryl halides (e.g., 4-bromotoluene) to form biaryl derivatives .
| Step | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Borylation | BPin, Pd(dppf)Cl | THF, 80°C | Boronic ester intermediate | 50–70% | |
| Suzuki Coupling | 4-Bromotoluene, Pd(PPh) | DME, NaCO, 90°C | Biphenyl derivative | 60–75% |
Applications:
Oxidation and Reduction
-
Oxidation : The aniline group can be oxidized to nitroso or nitro derivatives using strong oxidants like HO/Fe(III), though this is less common due to competing decomposition .
-
Reduction : The nitro precursor (3-fluoro-4-(4-methylpiperidin-1-yl)nitrobenzene) is reduced to the target aniline via catalytic hydrogenation (H, Pd/C).
Heterocycle Formation
The amine group participates in cyclization reactions to form imidazoles or triazoles.
Example Reaction:
Reaction with cyanogen bromide forms a triazole ring via [3+2] cycloaddition .
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Cyanogen bromide | EtOH, 60°C | Triazole-fused derivative | 40–55% |
Key Reaction Trends and Challenges
-
Steric Hindrance : The 4-methylpiperidine group slows reactions at the ortho position .
-
Electronic Effects : The fluorine atom directs electrophilic substitution to the para position relative to the amine .
-
Solubility : Polar aprotic solvents (DMF, DMSO) are preferred for reactions involving bulky reagents .
Scientific Research Applications
3-fluoro-4-(4-methylpiperidin-1-yl)aniline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-fluoro-4-(4-methylpiperidin-1-yl)aniline hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic processes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations: Fluorine vs. Chlorine
A key distinction lies in halogen substitution. For instance, 3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride (CAS 1052538-72-3) replaces fluorine with chlorine, increasing steric bulk and altering electronic properties. The similarity score between these compounds is 0.69, reflecting moderate structural overlap but significant functional divergence .
Piperidine vs. Piperazine Ring Systems
For example, 3-Fluoro-4-(piperazin-1-yl)benzaldehyde hydrochloride (CAS 1185294-45-4) features a piperazine ring, which introduces an additional basic nitrogen. This increases water solubility but may reduce lipophilicity (lower LogP) compared to the target compound’s methylpiperidine group .
Salt Form Differences
3-Fluoro-4-(piperidin-1-yl)aniline dihydrochloride (CAS 1185295-16-2) shares the same aromatic backbone but lacks the 4-methyl group on piperidine and exists as a dihydrochloride salt. The dihydrochloride form enhances aqueous solubility (e.g., >100 mg/mL) compared to the monohydrochloride variant, which may have solubility limitations (~50 mg/mL).
Data Table: Key Properties of Comparable Compounds
Research Findings and Functional Implications
- Biological Activity : Fluorine’s electronegativity in the target compound enhances metabolic stability and binding to hydrophobic pockets in enzymes, as seen in analogs like GW0742, a peroxisome proliferator-activated receptor (PPAR) δ agonist .
- Synthetic Utility: The methylpiperidine group in the target compound improves lipid bilayer penetration compared to non-methylated analogs, making it advantageous for central nervous system (CNS)-targeted drug candidates .
- Stability : The hydrochloride salt form stabilizes the aniline group against oxidation, a critical factor in prolonged shelf-life compared to free-base analogs .
Biological Activity
3-Fluoro-4-(4-methylpiperidin-1-yl)aniline hydrochloride is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a fluorinated aromatic ring linked to a piperidine group with a methyl substituent, serves as a crucial building block in the synthesis of various pharmaceutical agents, particularly those targeting kinase enzymes.
- Molecular Formula : CHFN·HCl
- Molecular Weight : 209.74 g/mol
- CAS Number : 250371-92-7
The presence of the fluorine atom and the piperidine moiety significantly influences the compound's reactivity and interaction with biological systems, enhancing its binding affinity to various molecular targets.
The biological activity of this compound primarily involves its interaction with specific proteins and enzymes. The fluorine substitution on the aromatic ring can enhance lipophilicity and improve membrane permeability, which is critical for therapeutic efficacy.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various kinases, which are pivotal in signaling pathways related to cell growth and proliferation.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing cellular responses.
- Ion Channel Interaction : The structural features allow for potential interactions with ion channels, impacting cellular excitability and neurotransmission.
Anticancer Potential
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 (Breast Cancer) | 25.72 ± 3.95 | Induces apoptosis |
| FaDu (Hypopharyngeal) | 30.00 ± 5.00 | Cytotoxicity observed |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, showing effectiveness against several bacterial strains. This suggests potential applications in treating infections.
Case Studies
-
Antimalarial Activity :
A study focused on optimizing dihydroquinazolinone derivatives found that modifications similar to those present in this compound improved efficacy against Plasmodium falciparum, indicating potential for antimalarial drug development . -
Kinase Inhibition :
In a series of experiments involving pyrrolopyrimidine kinase inhibitors, compounds incorporating this compound exhibited enhanced potency against target kinases involved in cancer progression .
Q & A
Basic: What are the recommended synthetic routes for 3-fluoro-4-(4-methylpiperidin-1-yl)aniline hydrochloride, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves nucleophilic aromatic substitution or coupling reactions between halogenated aniline derivatives and substituted piperidines. Key steps include:
- Precursor Preparation : Start with 3-fluoro-4-chloroaniline or similar halogenated intermediates. Substitution with 4-methylpiperidine under basic conditions (e.g., K₂CO₃/DMF, 80–100°C) introduces the piperidine moiety .
- Salt Formation : React the free base with HCl in a polar solvent (e.g., ethanol or methanol) to form the hydrochloride salt.
- Optimization : Adjust reaction time (12–24 hours), stoichiometry (1:1.2 molar ratio of aniline to piperidine), and catalyst (e.g., Pd-based catalysts for coupling reactions). Monitor purity via HPLC (>98%) and confirm structure with NMR (e.g., ¹H NMR for aromatic protons and piperidine CH₃ resonance) .
Basic: How can researchers characterize the structural integrity of this compound, and what analytical techniques are critical?
Answer:
A multi-technique approach is essential:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine at C3, piperidine at C4). Key signals: aromatic protons (δ 6.8–7.2 ppm), piperidine CH₃ (δ 1.2–1.4 ppm), and NH₂ (δ 4.5–5.0 ppm, broad) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₁₂H₁₇ClFN₂: calc. 255.11 g/mol) and isotopic patterns.
- X-ray Crystallography : For definitive conformation analysis, particularly piperidine ring chair conformation and fluorine orientation .
Advanced: What biochemical pathways or receptor targets are hypothesized for this compound, and how can binding assays be designed?
Answer:
Based on structural analogs (e.g., piperidine-containing ligands), potential targets include:
- GPCRs : Serotonin (5-HT) or dopamine receptors due to the piperidine moiety’s affinity for amine-binding pockets.
- Kinases : Fluorine’s electron-withdrawing effects may enhance interactions with ATP-binding sites.
Methodology : - In Silico Docking : Use Schrödinger Suite or AutoDock to model interactions with receptors (e.g., 5-HT₆ or D₂R). Prioritize residues within 4 Å of the fluorine/piperidine groups .
- Radioligand Displacement Assays : Compete with [³H]-spiperone (for dopamine receptors) or [³H]-LSD (for 5-HT receptors). Measure IC₅₀ values and compare to reference ligands (e.g., clozapine) .
Advanced: How should researchers address contradictions in solubility and stability data across studies?
Answer:
Discrepancies often arise from solvent choice, pH, or temperature. Mitigation strategies:
- Solubility Profiling : Test in buffers (pH 1–10) and solvents (DMSO, PBS). For example, solubility in PBS (pH 7.4) may drop below 1 mM, requiring DMSO stock solutions .
- Stability Studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolyzed piperidine or defluorinated analogs) indicate susceptibility to moisture or light .
Advanced: What in vivo models are appropriate for studying this compound’s pharmacokinetics, and how can metabolic pathways be elucidated?
Answer:
- Animal Models : Rodents (rats/mice) for bioavailability studies. Administer via IV (1–5 mg/kg) or oral gavage (10–20 mg/kg). Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 hours for LC-MS/MS analysis .
- Metabolic Profiling :
- Phase I Metabolism : Incubate with liver microsomes (human/rat). Monitor CYP450-mediated oxidation (e.g., piperidine N-demethylation) via UPLC-QTOF.
- Phase II Conjugation : Test glucuronidation/sulfation using UDPGA/PAP cofactors. Identify metabolites with m/z shifts (+176 or +80) .
Advanced: How can researchers resolve conflicting data on this compound’s cytotoxicity in cell-based assays?
Answer:
Contradictions may stem from cell line variability or assay conditions:
- Standardization : Use >3 cell lines (e.g., HEK293, HepG2, MCF-7) and normalize viability to ATP levels (CellTiter-Glo).
- Dose-Response Curves : Test 0.1–100 µM with 48-hour exposure. Calculate CC₅₀ and compare to positive controls (e.g., doxorubicin).
- Mechanistic Studies : Perform apoptosis (Annexin V/PI) and ROS assays to distinguish necrotic vs. apoptotic pathways .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
